![molecular formula C11H13ClN2O B1655198 (2-(p-Tolyl)oxazol-4-yl)methanamine CAS No. 33105-96-3](/img/structure/B1655198.png)
(2-(p-Tolyl)oxazol-4-yl)methanamine
Overview
Description
“(2-(p-Tolyl)oxazol-4-yl)methanamine” is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a monoisotopic mass of 188.094955 Da .
Molecular Structure Analysis
The molecular structure of “(2-(p-Tolyl)oxazol-4-yl)methanamine” can be analyzed using NMR spectroscopy. The 1H-NMR (400 MHz, DMSO-d6) data are as follows: δ 8.00 (d, 2H, J = 8.0 Hz), 7.42 (d, 2H, J = 8.0 Hz), 4.45 (s, 2H), 2.39 (s, 3H). The 13C-NMR (100 MHz, DMSO-d6) data are as follows: δ 164.32, 161.97, 142.59, 130.40, 127.05, 121.11, 50.24, 21.59 .Physical And Chemical Properties Analysis
“(2-(p-Tolyl)oxazol-4-yl)methanamine” appears as a grey microcrystalline powder. Its melting point (DSC) onset is at 174.63 °C, with a peak max at 176.20 °C . The calculated analysis for C10H11N3O (189.213) is as follows: C, 63.48; H, 5.86; N, 22.21 .Scientific Research Applications
Pharmacological Activities
Oxazole derivatives exhibit a wide variety of pharmacological activities, including use as analgesics, anti-inflammatory agents, antimicrobial substances, anticancer treatments, antidepressants, antidiabetic and antiobesity solutions, anticonvulsants, and diuretics .
Anti-corrosive Agents
These compounds can be used as anti-corrosive agents for materials like stainless steel .
Dyes and Pigments
Oxazole derivatives are utilized in the synthesis of dyes and pigments due to their chemical properties .
Antioxidants and Anti-aging Agents
They have potential applications as antioxidants and anti-aging agents .
Agricultural Chemicals
They can be used as pesticides and herbicides in agricultural practices .
Chelating Agents
Oxazole derivatives can act as chelating agents, which are useful in binding metals .
Mechanism of Action
Target of Action
The primary targets of (2-(p-Tolyl)oxazol-4-yl)methanamine are fungi, including Sclerotinia sclerotiorum , Botrytis cinereal , and Colletotrichum fragariae . These fungi are responsible for various plant diseases, which can lead to significant crop reduction .
Mode of Action
It’s known that the compound interacts with its targets and causes changes that result in fungicidal activities . Pyrimidinamines, a class of compounds to which (2-(p-Tolyl)oxazol-4-yl)methanamine belongs, are known to inhibit mitochondrial respiration by interrupting the mitochondrial electron transport .
Biochemical Pathways
The biochemical pathways affected by (2-(p-Tolyl)oxazol-4-yl)methanamine are likely related to its inhibition of mitochondrial respiration . This inhibition disrupts the energy production of the fungi, leading to their death . The downstream effects of this disruption are still under investigation.
Result of Action
The result of the action of (2-(p-Tolyl)oxazol-4-yl)methanamine is the death of the targeted fungi . This leads to a reduction in the incidence of the diseases caused by these fungi, thereby protecting crops .
properties
IUPAC Name |
[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOJNCQAYOJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33105-96-3 | |
Record name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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